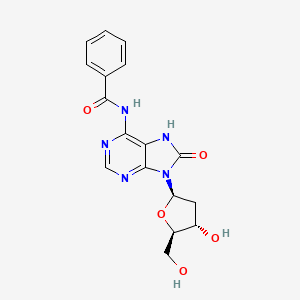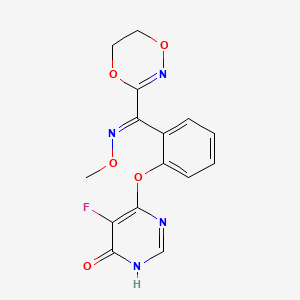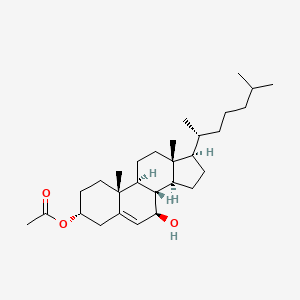
N6-Benzoyl-8-hydroxy-2'-deoxyadenosine
Vue d'ensemble
Description
N6-Benzoyl-8-hydroxy-2’-deoxyadenosine: is a modified nucleoside analog derived from deoxyadenosine It features a benzoyl group at the N6 position and a hydroxyl group at the 8 position of the adenine ring
Mécanisme D'action
Target of Action
It is known that deoxyadenosine analogs often interact with enzymes involved in dna synthesis and repair .
Mode of Action
It is known that deoxyadenosine analogs can induce dna damage, interfere with dna repair mechanisms, and inhibit dna synthesis .
Biochemical Pathways
N6-Benzoyl-8-hydroxy-2’-deoxyadenosine may affect the biochemical pathways involved in DNA synthesis and repair . It may induce DNA damage and interfere with the repair mechanisms, leading to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
Based on the known effects of deoxyadenosine analogs, it can be inferred that the compound may induce dna damage, inhibit dna synthesis, and interfere with dna repair mechanisms .
Action Environment
The action, efficacy, and stability of N6-Benzoyl-8-hydroxy-2’-deoxyadenosine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions within the cells where the compound is active .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-8-hydroxy-2’-deoxyadenosine typically involves the protection of the hydroxyl groups of deoxyadenosine, followed by selective benzoylation at the N6 position. The hydroxyl group at the 8 position is introduced through a hydroxylation reaction. The general steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of deoxyadenosine are protected using silyl or acyl protecting groups.
Benzoylation: The protected deoxyadenosine is treated with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group at the N6 position.
Hydroxylation: The benzoylated intermediate is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) to introduce the hydroxyl group at the 8 position.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of N6-Benzoyl-8-hydroxy-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N6-Benzoyl-8-hydroxy-2’-deoxyadenosine can undergo oxidation reactions, particularly at the hydroxyl group at the 8 position, forming oxo derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Oxo derivatives at the 8 position.
Reduction Products: Hydroxylated derivatives at the N6 position.
Substitution Products: Various substituted analogs depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N6-Benzoyl-8-hydroxy-2’-deoxyadenosine is used as a building block in the synthesis of modified oligonucleotides. It serves as a probe to study nucleic acid interactions and modifications.
Biology: In biological research, this compound is utilized to investigate DNA repair mechanisms and the effects of nucleoside modifications on DNA structure and function.
Medicine: Potential applications in medicine include the development of nucleoside analogs for antiviral and anticancer therapies. Its modified structure may enhance the efficacy and selectivity of therapeutic agents.
Industry: In the pharmaceutical industry, N6-Benzoyl-8-hydroxy-2’-deoxyadenosine is used in the synthesis of novel nucleoside analogs and as a reference standard in analytical methods.
Comparaison Avec Des Composés Similaires
N6-Benzoyl-2’-deoxyadenosine: Lacks the hydroxyl group at the 8 position, making it less reactive in certain chemical reactions.
8-Hydroxy-2’-deoxyadenosine: Lacks the benzoyl group at the N6 position, affecting its incorporation into nucleic acids and interaction with enzymes.
N6-Benzoyl-8-oxoadenosine: Contains an oxo group at the 8 position instead of a hydroxyl group, leading to different chemical and biological properties.
Uniqueness: N6-Benzoyl-8-hydroxy-2’-deoxyadenosine is unique due to the presence of both the benzoyl group at the N6 position and the hydroxyl group at the 8 position
Propriétés
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c23-7-11-10(24)6-12(27-11)22-15-13(20-17(22)26)14(18-8-19-15)21-16(25)9-4-2-1-3-5-9/h1-5,8,10-12,23-24H,6-7H2,(H,20,26)(H,18,19,21,25)/t10-,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDREOLFENRGJY-QJPTWQEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3NC2=O)NC(=O)C4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)NC(=O)C4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240322 | |
| Record name | Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142948-08-1 | |
| Record name | Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142948-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)




![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)
